![molecular formula C6H6BrNO2S B13203580 4-Bromo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B13203580.png)
4-Bromo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione is a heterocyclic compound that contains a bromine atom, a thieno[2,3-c]pyrrole core, and a dione functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione typically involves the bromination of a thieno[2,3-c]pyrrole precursor. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing waste.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thieno[2,3-c]pyrrole core can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: The dione functional group can be reduced to form corresponding diols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide salts. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted thieno[2,3-c]pyrrole derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include oxidized thieno[2,3-c]pyrrole derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Products include reduced thieno[2,3-c]pyrrole derivatives with hydroxyl or other reduced functional groups.
Aplicaciones Científicas De Investigación
4-Bromo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thieno[2,3-c]pyrrole core can engage in π-π interactions or hydrogen bonding with target molecules, influencing their function. The bromine atom can also participate in halogen bonding, further stabilizing interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione:
4-Chloro-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
4-Iodo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione: Contains an iodine atom, which can affect its reactivity and interactions with other molecules.
Uniqueness
4-Bromo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable compound for the synthesis of novel derivatives and exploration of its biological activities.
Propiedades
Fórmula molecular |
C6H6BrNO2S |
|---|---|
Peso molecular |
236.09 g/mol |
Nombre IUPAC |
4-bromo-3,5-dihydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide |
InChI |
InChI=1S/C6H6BrNO2S/c7-6-4-1-2-11(9,10)5(4)3-8-6/h3,8H,1-2H2 |
Clave InChI |
WZSIIXCAFHZYQI-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)C2=CNC(=C21)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13203499.png)
![tert-Butyl 5-(4-chlorobutanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13203507.png)
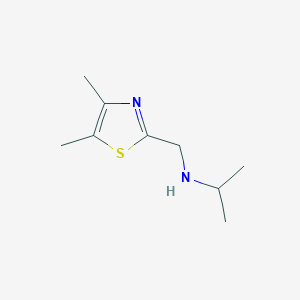
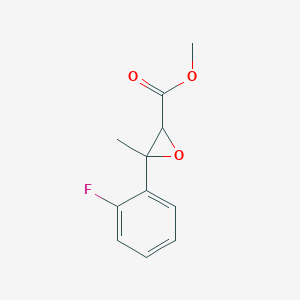
![Benzyl 3-(aminomethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13203515.png)
![N-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13203528.png)

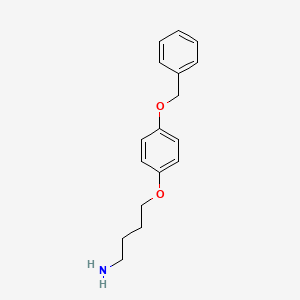
![1-[(3R)-3-Aminopiperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B13203536.png)
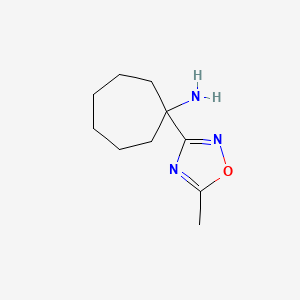
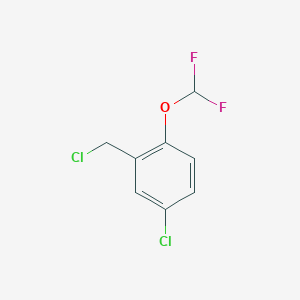
![{1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13203558.png)
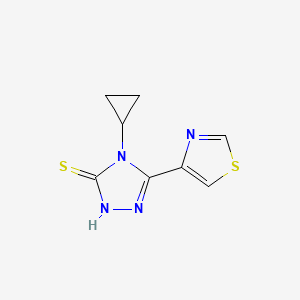
![3-amino-1-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B13203568.png)
